Product packaging for 3,4-Dimethoxybenzoic anhydride(Cat. No.:CAS No. 24824-54-2)

3,4-Dimethoxybenzoic anhydride

Cat. No.: B1282939
CAS No.: 24824-54-2
M. Wt: 346.3 g/mol
InChI Key: PJZFUQAHDYSNLZ-UHFFFAOYSA-N
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Description

Significance of Carboxylic Anhydrides in Modern Organic Chemistry

Carboxylic anhydrides are a class of organic compounds defined by the presence of two acyl groups linked to a single oxygen atom. longdom.orgwikipedia.org This functional group, -CO-O-CO-, is formed through the dehydration of two carboxylic acid molecules. teachy.app The resulting anhydride (B1165640) bond is highly reactive, making these compounds valuable as acylating agents and intermediates in organic synthesis. longdom.orgacs.org

The high electrophilicity of the carbonyl carbons in carboxylic anhydrides allows them to readily undergo nucleophilic acyl substitution reactions. longdom.org This reactivity is harnessed in a multitude of chemical transformations, including the synthesis of esters, amides, and ketones. numberanalytics.com Their versatility has led to their widespread use in the production of pharmaceuticals, polymers, resins, dyes, and agrochemicals. teachy.appnumberanalytics.com Acetic anhydride, for instance, is a major industrial chemical used in the production of acetate (B1210297) esters like cellulose (B213188) acetate. wikipedia.org

Historical Development and Initial Research on 3,4-Dimethoxybenzoic Anhydride

The precursor to this compound, 3,4-dimethoxybenzoic acid (also known as veratric acid), is a naturally occurring compound found in various plants. guidechem.comontosight.ai Initial research on 3,4-dimethoxybenzoic acid focused on its extraction from natural sources and its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. guidechem.comontosight.ai

The synthesis of this compound itself is a direct extension of the chemistry of its parent acid. The dehydration of 3,4-dimethoxybenzoic acid yields the anhydride. Common laboratory methods for this conversion include the use of dehydrating agents like acetic anhydride or sulfuryl chloride. Another established method involves the reaction of 3,4-dimethoxybenzoic acid with methanesulfonyl chloride and triethylamine (B128534) in tetrahydrofuran (B95107).

Overview of Research Trajectories for Aromatic Anhydrides

Research into aromatic anhydrides is a dynamic field with several key trajectories. A significant area of investigation involves their application as building blocks for advanced materials. Aromatic carboxylic anhydrides are crucial in the synthesis of organic semiconductors, pigments, and materials for battery electrodes. nih.gov For example, dianhydrides, which contain two anhydride functional groups, are used to synthesize robust polymers like polyimides, polyesters, and polyamides. wikipedia.orgacs.org

Another important research avenue is the development of new synthetic methodologies that utilize aromatic anhydrides. Researchers are exploring their use in reactions like the Heck reaction, a powerful tool for forming carbon-carbon bonds. researchgate.net Furthermore, the unique reactivity of aromatic anhydrides is being exploited in the development of novel crosslinking agents and in the synthesis of complex organic molecules with potential applications in medicinal chemistry. researchgate.net The pursuit of more efficient and selective catalytic systems for reactions involving aromatic anhydrides remains an active area of research. acs.org

Chemical Profile of this compound

PropertyValue
Molecular Formula C18H18O7
Molecular Weight 346.33 g/mol
Melting Point 122-124°C
Boiling Point 516.0±50.0 °C (Predicted)
Density 1.224±0.06 g/cm3 (Predicted)
CAS Number 24824-54-2
Synonyms Veratric anhydride

Data sourced from multiple chemical suppliers and databases. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O7 B1282939 3,4-Dimethoxybenzoic anhydride CAS No. 24824-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZFUQAHDYSNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC(=O)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552579
Record name 3,4-Dimethoxybenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24824-54-2
Record name 3,4-Dimethoxybenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Dimethoxybenzoic Anhydride

Conventional Dehydration Approaches from 3,4-Dimethoxybenzoic Acid

The primary and most conventional method for synthesizing 3,4-dimethoxybenzoic anhydride (B1165640) is through the dehydration of its precursor, 3,4-dimethoxybenzoic acid, also known as veratric acid. lookchem.com This process involves the removal of a water molecule from two molecules of the carboxylic acid to form the anhydride linkage.

Reagent-Mediated Dehydration Strategies

Several reagents are effective in promoting the dehydration of 3,4-dimethoxybenzoic acid. These include methanesulfonyl chloride in the presence of triethylamine (B128534), acetic anhydride, and sulfuryl chloride.

Methanesulfonyl Chloride and Triethylamine: A common laboratory-scale synthesis involves dissolving 3,4-dimethoxybenzoic acid in a suitable solvent like tetrahydrofuran (B95107) at a reduced temperature (e.g., 0°C). chemicalbook.com Methanesulfonyl chloride is then added, followed by triethylamine. chemicalbook.com Triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction. wikipedia.orgresearchgate.net This method is known for producing the anhydride with high purity.

Acetic Anhydride: Refluxing 3,4-dimethoxybenzoic acid with acetic anhydride, often in a dry solvent such as toluene, is another established method. The reaction typically requires heating for several hours to go to completion. Acetic anhydride serves as both a reagent and a dehydrating agent. wikipedia.org

Sulfuryl Chloride: Sulfuryl chloride can also be employed as a dehydrating agent to convert 3,4-dimethoxybenzoic acid to its anhydride under anhydrous conditions.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 3,4-dimethoxybenzoic anhydride is highly dependent on the reaction conditions. For the methanesulfonyl chloride and triethylamine method, maintaining a low temperature is crucial to control the reaction rate and minimize side products. chemicalbook.com The use of anhydrous solvents is critical in all dehydration strategies to prevent the hydrolysis of the anhydride product back to the carboxylic acid.

Monitoring the reaction progress is often achieved using techniques like Fourier-transform infrared (FT-IR) spectroscopy. The disappearance of the broad O-H stretch of the carboxylic acid (around 2500–3300 cm⁻¹) and the appearance of the characteristic anhydride C=O stretches (around 1750–1850 cm⁻¹) indicate the formation of the desired product. One specific method using methanesulfonyl chloride and triethylamine in tetrahydrofuran at 0°C reports a high yield of 89%. chemicalbook.com

Novel and Green Synthesis Techniques for Anhydride Formation

While conventional methods are effective, there is growing interest in developing more environmentally friendly and efficient synthetic routes. Microwave-assisted synthesis has emerged as a promising green technique. For instance, heating a mixture of 3,4-dimethoxybenzoic acid and acetic anhydride under microwave irradiation can significantly reduce reaction times from hours to minutes and achieve high conversion rates (58–100%). This method offers a more energy-efficient alternative to conventional refluxing.

Scalability Considerations in this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors. The chosen synthetic method must be adaptable for large-scale operations. For instance, while the methanesulfonyl chloride/triethylamine method is efficient, the cost and handling of these reagents on a large scale might be a consideration. The acetic anhydride method, being a simpler one-pot reflux, might be more amenable to scaling up.

The isolation of the final product is also a key aspect of scalability. Vacuum distillation is a common technique used to purify this compound, particularly after synthesis with acetic anhydride. The efficiency of this purification step is crucial for obtaining a high-purity product on a large scale.

Advanced Purity Assessment and Isolation Techniques for Synthetic Products

Ensuring the high purity of this compound is essential for its subsequent applications, particularly in the pharmaceutical industry where it serves as an intermediate. Due to its sensitivity to water, purification methods must avoid aqueous conditions to prevent hydrolysis.

Advanced analytical techniques are employed to assess the purity of the synthesized anhydride. High-performance liquid chromatography (HPLC) is a standard method for determining the purity of 3,4-dimethoxybenzoic acid and can be adapted for its anhydride. acmec.com.cnvwr.com Spectroscopic methods like FT-IR and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming the structure and identifying any impurities. bldpharm.com For isolation, non-aqueous recrystallization or vacuum distillation are the preferred methods to obtain a pure, crystalline product.

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethoxybenzoic Anhydride

Hydrolysis and Solvolysis Pathways of the Anhydride (B1165640) Moiety

The anhydride functional group in 3,4-Dimethoxybenzoic anhydride is susceptible to cleavage by water and other solvents in a process known as solvolysis. The presence of water leads to hydrolysis, yielding two equivalents of the corresponding carboxylic acid. libretexts.org

Kinetic and Mechanistic Studies of Hydrolysis

The hydrolysis of acid anhydrides can be catalyzed by mineral acids. rsc.org Kinetic studies on benzoic anhydrides in water and dioxane-water mixtures have shown that the reaction mechanism can vary depending on the reaction conditions and the substituents on the aromatic ring. rsc.org

For benzoic anhydrides, two primary mechanisms are considered under acidic conditions: the A1 and A2 mechanisms. rsc.org

A1 Mechanism: This pathway involves a rapid pre-equilibrium protonation of the anhydride, followed by a slow, unimolecular dissociation to form an acylium ion intermediate. This intermediate is then rapidly attacked by water. This mechanism is favored for substrates that can form stabilized acylium ions.

A2 Mechanism: This pathway involves the formation of a protonated anhydride, which is then attacked by a water molecule in the rate-determining step, proceeding through a bimolecular transition state. rsc.org

While specific kinetic data for this compound is not extensively detailed, studies on related substituted benzoic anhydrides, such as p-methoxybenzoic anhydride, provide insight. Electron-donating groups, like the methoxy (B1213986) groups in the 3 and 4 positions, are expected to stabilize the acylium ion intermediate, potentially favoring an A1-like pathway under strongly acidic conditions. Research on benzoic and p-toluic anhydrides suggests they hydrolyze predominantly by the A1 mechanism in water. rsc.org

Influence of Solvent Systems on Solvolysis Reactions

The choice of solvent significantly impacts the solvolysis of benzoic anhydrides. The use of mixed solvent systems, such as dioxane-water, can alter the reaction mechanism. rsc.org For several benzoic anhydrides, a change in mechanism from A2 to A1 is observed when moving to a 60% (v/v) dioxane-water solvent system. rsc.org This shift is attributed to the different solvation effects on the transition states of the respective pathways. Dioxane-water mixtures are considered advantageous for detecting different mechanisms of acid catalysis compared to pure water. rsc.org

Table 1: Influence of Solvent on Hydrolysis Mechanism for Substituted Benzoic Anhydrides This table is a generalized representation based on findings for various benzoic anhydrides. rsc.org

Solvent SystemPredominant MechanismRationale
WaterA1 (for many benzoic anhydrides)Water can effectively solvate the leaving group and the charged intermediates involved in the unimolecular pathway.
Dioxane-Water MixturesShift from A2 to A1The less polar co-solvent can influence the stability of the transition states, often favoring the A1 pathway.

Acylation Reactions Mediated by this compound

This compound is an effective acylating agent, capable of transferring a 3,4-dimethoxybenzoyl group to various nucleophiles. This reactivity is fundamental to its use in synthesizing esters and amides. The general process is a nucleophilic acyl substitution, where the carboxylate ion acts as the leaving group. libretexts.org

Esterification Reactions: Scope and Stereoselectivity

Acid anhydrides react with alcohols to produce esters and a carboxylic acid byproduct. libretexts.org The reaction of this compound with an alcohol (R-OH) yields the corresponding 3,4-dimethoxybenzoate ester. These reactions are often facilitated by a base like pyridine (B92270) to neutralize the carboxylic acid formed. libretexts.orglibretexts.org

The scope of the reaction includes a wide range of primary and secondary alcohols. Tertiary alcohols may react more slowly or require specific coupling agents due to steric hindrance. researchgate.net While detailed stereoselectivity studies specifically for this compound are not widely reported, the reaction mechanism does not typically involve the chiral center of an alcohol, thus proceeding with retention of configuration at that center.

Table 2: General Scope of Esterification using this compound

Nucleophile (Alcohol)Product TypeGeneral Conditions
Primary AlcoholsHigh yield of esterRoom temperature or gentle heating, often with a base (e.g., pyridine). libretexts.orglibretexts.org
Secondary AlcoholsGood yield of esterMay require slightly more forcing conditions than primary alcohols.
PhenolsEster formationCan be achieved, sometimes with specific coupling agents. researchgate.net
Tertiary AlcoholsLow reactivityGenerally poor substrates for direct acylation with anhydrides without specialized catalysts. researchgate.net

Amidation Reactions: Exploration of Substrate Diversity

The reaction between this compound and amines (primary or secondary) yields amides. libretexts.org This transformation is a common method for forming amide bonds. The reaction requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the resulting carboxylic acid. libretexts.org Alternatively, one equivalent of the amine can be used in the presence of a non-nucleophilic base. libretexts.org

The substrate scope is broad, encompassing ammonia (B1221849), primary aliphatic and aromatic amines, and secondary amines. libretexts.orgcalstate.edu This allows for the synthesis of a diverse range of N-substituted 3,4-dimethoxybenzamides. The efficiency of the reaction can be influenced by the nucleophilicity and steric bulk of the amine. mdpi.com

Mechanistic Elucidation of Acyl Transfer Processes

The mechanism for acylation reactions (esterification and amidation) involving this compound is a classic example of nucleophilic acyl substitution . libretexts.orglibretexts.org

The process can be described in the following steps:

Nucleophilic Attack: The nucleophile (an alcohol or amine) attacks one of the electrophilic carbonyl carbons of the anhydride. This breaks the π-bond of the carbonyl group and forms a tetrahedral alkoxide intermediate. libretexts.org

Leaving Group Removal: The tetrahedral intermediate is unstable. The carbonyl group reforms by expelling the leaving group, which is a 3,4-dimethoxybenzoate anion. This carboxylate is a good leaving group due to its resonance stabilization. libretexts.orglibretexts.org

Deprotonation: The resulting product (a protonated ester or amide) is then deprotonated by a base (such as pyridine or a second equivalent of the amine) to yield the final, neutral ester or amide product and the protonated base. libretexts.orglibretexts.org

This mechanism ensures the transfer of the acyl group from the anhydride to the nucleophile, with the other half of the anhydride molecule serving as the leaving group.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound is governed by two primary features: the anhydride functional group and the electron-rich benzene (B151609) ring. The anhydride moiety serves as a highly reactive site for nucleophilic acyl substitution, while the aromatic ring, activated by two electron-donating methoxy groups, is prone to electrophilic attack.

Electrophilic Substitution: The presence of two methoxy (-OCH₃) groups at the 3- and 4-positions of the benzene ring significantly increases the electron density of the aromatic system through resonance. This activating effect makes the ring highly susceptible to electrophilic substitution reactions. Incoming electrophiles will be directed to the positions ortho and para to the activating groups. In the case of this compound, the most nucleophilic positions on the aromatic rings are C-5 and, to a lesser extent, C-2 and C-6.

Nucleophilic Substitution: Acid anhydrides are potent acylating agents, second only to acyl halides in reactivity. libretexts.org They readily undergo nucleophilic acyl substitution, where a nucleophile attacks one of the electrophilic carbonyl carbons. libretexts.orgyoutube.com This process involves the formation of a tetrahedral intermediate, which then collapses, expelling a carboxylate anion as the leaving group. youtube.com This general mechanism is applicable to a variety of nucleophiles. libretexts.org

Common nucleophilic substitution reactions involving this compound include:

Hydrolysis: Reaction with water rapidly cleaves the anhydride bond to yield two molecules of 3,4-dimethoxybenzoic acid. libretexts.org

Alcoholysis: Treatment with an alcohol results in the formation of an ester (a 3,4-dimethoxybenzoate) and one molecule of 3,4-dimethoxybenzoic acid. Pyridine is often used as a solvent and a weak base to catalyze the reaction. libretexts.orgyoutube.com

Aminolysis: Reaction with ammonia or a primary or secondary amine produces a 3,4-dimethoxybenzamide (B75079) and a molecule of 3,4-dimethoxybenzoic acid. libretexts.orgyoutube.com Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the carboxylic acid byproduct. youtube.com

The table below summarizes these key nucleophilic substitution reactions.

NucleophileReagent(s)Product(s)
WaterH₂O3,4-Dimethoxybenzoic acid
AlcoholR-OHMethyl/Ethyl 3,4-dimethoxybenzoate, 3,4-Dimethoxybenzoic acid
AmineR-NH₂N-substituted 3,4-dimethoxybenzamide, 3,4-Dimethoxybenzoic acid

Transition Metal-Catalyzed Coupling Reactions Utilizing the Anhydride (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. eie.gr While acyl halides are more common substrates, acid anhydrides can also be employed in certain coupling reactions, such as the Suzuki-Miyaura coupling, which typically involves a palladium catalyst. chemcompute.org

The Suzuki-Miyaura coupling reaction creates a new carbon-carbon bond by coupling an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. chemcompute.org Anhydrides can be used in carbonylative versions of these couplings to synthesize ketones. mdpi.com

In a potential Suzuki-Miyaura type reaction involving this compound, the anhydride would serve as an electrophilic acylating agent. The catalytic cycle, generalized for this type of reaction, would involve several key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an organohalide (Ar-X) to form a Pd(II) complex.

Transmetalation: The organoboron species (e.g., an arylboronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: This final step involves the formation of the new C-C bond as the two organic groups on the palladium complex are coupled, and the Pd(0) catalyst is regenerated.

When using an anhydride like this compound as the electrophile, it could potentially enter the catalytic cycle to form a ketone. For instance, coupling with an arylboronic acid would yield a diaryl ketone. The selection of appropriate ligands for the palladium catalyst is crucial for the success of such reactions, with phosphine (B1218219) ligands being commonly employed. researchgate.net

Reaction ComponentExampleRole
SubstrateThis compoundAcylating Agent
Coupling PartnerArylboronic acidSource of Aryl Group
CatalystPalladium complex (e.g., Pd(PPh₃)₄)Facilitates C-C bond formation
BaseCarbonate or Hydroxide (e.g., K₂CO₃, KOH)Activates the boronic acid

Thermal Decomposition and Pyrolysis Pathways of this compound

The thermal stability and decomposition of this compound are critical parameters for its handling and application in high-temperature processes. Analysis of analogous aromatic anhydrides provides insight into its likely behavior under pyrolytic conditions. osti.govcore.ac.uk

Studies on the pyrolysis of benzoic anhydride show that at high temperatures (e.g., 400 °C), decomposition can proceed via a radical pathway. osti.gov It is proposed that the initial step is the homolytic cleavage (homolysis) of one of the carbon-oxygen bonds within the anhydride linkage. osti.gov

This bond scission produces two radical fragments: an acyloxy radical (3,4-dimethoxybenzoyloxy radical) and an acyl radical (3,4-dimethoxybenzoyl radical). The highly unstable acyloxy radical can readily undergo decarboxylation (loss of CO₂) to form a 3,4-dimethoxyphenyl radical. acs.org

Proposed Decomposition Pathway:

Homolytic Cleavage: this compound → 3,4-Dimethoxybenzoyloxy radical + 3,4-Dimethoxybenzoyl radical

Decarboxylation: 3,4-Dimethoxybenzoyloxy radical → 3,4-Dimethoxyphenyl radical + CO₂

The resulting aryl radicals are highly reactive and can participate in a variety of subsequent reactions, such as hydrogen abstraction from other molecules or coupling with other radicals. osti.gov The presence of water can inhibit the formation of anhydrides from carboxylic acids during pyrolysis and thus reduce the extent of radical-derived products. osti.gov

The thermal stability of this compound can be quantitatively assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). core.ac.ukunesp.br

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would reveal the onset temperature of decomposition and the number of decomposition steps. For similar aromatic compounds, decomposition often occurs in distinct stages. unesp.br

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can detect endothermic events like melting and boiling, and exothermic events such as decomposition. A DSC curve would show the melting point of the anhydride and the characteristic peaks associated with its thermal decomposition, allowing for the determination of the enthalpy of these events. unesp.br

Kinetic parameters, such as the activation energy (Ea) for decomposition, can be calculated from data obtained at multiple heating rates using iso-conversional methods like the Flynn-Wall-Ozawa model. unesp.br For a related compound, 3,4,5-trihydroxybenzoic acid, the activation energy for decomposition was found to be 150.31 kJ·mol⁻¹. unesp.br While specific data for this compound is not available, a similar range of activation energy would be expected, reflecting the energy barrier that must be overcome for the decomposition process to occur.

Applications of 3,4 Dimethoxybenzoic Anhydride in Complex Organic Synthesis

Role as a Versatile Building Block in Multi-Step Syntheses

3,4-Dimethoxybenzoic anhydride (B1165640) is a fundamental component in the multi-step synthesis of a wide array of organic compounds. cymitquimica.comlookchem.com Its utility as a building block stems from its ability to introduce the 3,4-dimethoxybenzoyl moiety into a target molecule, a common structural motif in many natural products and pharmaceutically active compounds. lookchem.com The anhydride functionality allows for facile reactions with nucleophiles such as alcohols and amines to form esters and amides, respectively, which are key linkages in the construction of more complex molecular architectures.

For instance, in the synthesis of pharmaceutical intermediates, 3,4-dimethoxybenzoic anhydride can be a key starting material. lookchem.com Its precursor, 3,4-dimethoxybenzoic acid (veratric acid), is used in the preparation of intermediates for drugs like gefitinib. google.com The anhydride form provides an activated derivative for acylation reactions, often leading to higher yields and milder reaction conditions compared to the corresponding carboxylic acid.

A notable example is its use in the synthesis of various heterocyclic compounds and other complex structures. The reactivity of the anhydride allows for its incorporation into larger molecules that can then undergo further transformations, demonstrating its role as a foundational element in convergent synthetic strategies.

Construction of Complex Organic Scaffolds and Natural Product Analogues

The construction of complex organic scaffolds is a central theme in modern organic synthesis, and this compound plays a significant role in this area. whiterose.ac.uk Its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds makes it a valuable tool for synthetic chemists.

One of the key reactions involving anhydrides is the Friedel-Crafts acylation, where the acyl group is introduced onto an aromatic ring. rsc.orgnih.gov This reaction is instrumental in building polycyclic systems found in many natural products. Although the direct use of this compound in complex natural product synthesis is often part of a broader synthetic strategy, its precursor, 3,4-dimethoxybenzoic acid, is explicitly mentioned in synthetic routes. For example, in the total synthesis of certain protein tyrosine phosphatase 1B (PTP1B) inhibitors, 3,4-dimethoxybenzoic acid is reacted with 1,2-dimethoxybenzene (B1683551) to form a key intermediate. rsc.orgnih.gov

Furthermore, the synthesis of natural product analogues, such as those of crispine A, an indolizidine alkaloid with antitumor activity, showcases the utility of derivatives of 3,4-dimethoxybenzoic acid. beilstein-journals.org The synthesis of analogues is crucial for structure-activity relationship (SAR) studies to improve the efficacy of potential therapeutic agents. beilstein-journals.org The dimethoxybenzoyl group can be a key pharmacophore, and its introduction via the anhydride or a related activated form is a common strategy.

Synthesis of Heterocyclic Compounds Incorporating the Dimethoxybenzoyl Moiety

This compound is a valuable reagent for the synthesis of a variety of heterocyclic compounds. The dimethoxybenzoyl group can be incorporated into heterocyclic rings through cyclization reactions, leading to the formation of structures with potential biological activity. ekb.eg

For example, the anhydride can be used to acylate a substrate which then undergoes a subsequent cyclization to form a heterocycle. This approach is used in the synthesis of isocoumarins, a class of compounds present in many natural products with diverse pharmacological activities. researchgate.net The condensation of a homophthalic anhydride with 3,4-dimethoxybenzoic acid (which can be formed in situ from the anhydride) is a known method to produce 3-aryl isocoumarins. researchgate.net

The synthesis of pyridazino[3,4,5-de]phthalazines, a novel heterocyclic system, can start from derivatives of benzoic acid, highlighting the importance of such building blocks in creating new chemical entities. cdnsciencepub.com While not a direct example using the anhydride, it illustrates the principle of using substituted benzoic acid derivatives to construct complex heterocyclic frameworks.

Heterocyclic System Starting Material/Reagent Key Reaction Type Significance
IsocoumarinsHomophthalic anhydride and 3,4-dimethoxybenzoic acidCondensation/CyclizationAccess to biologically active natural product scaffolds. researchgate.net
Crispine A Analogues3,4-Dimethoxybenzoic acid derivativeMulti-step synthesis involving cyclizationDevelopment of potent anti-cancer agents. beilstein-journals.org
Pyridazino[3,4,5-de]phthalazinesSubstituted benzoic acid derivativesCyclizationCreation of novel heterocyclic systems with potential pharmacological applications. cdnsciencepub.com

Utility in the Modification and Derivatization of Pre-existing Molecules

The modification and derivatization of existing molecules are crucial for optimizing their properties, such as biological activity, solubility, and stability. This compound serves as an effective acylating agent for this purpose. nih.gov By introducing the 3,4-dimethoxybenzoyl group, the steric and electronic properties of a molecule can be fine-tuned.

The derivatization of amines and alcohols is a straightforward application of this compound. This can be used to protect these functional groups during a synthetic sequence or to introduce the benzoyl moiety as a permanent feature of the final molecule.

Development of New Acylating Agents and Methodologies

Research into acylation reactions continues to evolve, with a focus on developing more efficient and selective methods. uni-muenchen.de While this compound is a classical acylating agent, its reactivity can be modulated and its applications expanded through new methodologies.

Studies on the kinetics and mechanisms of acylation reactions, including those catalyzed by substituted pyridines, provide a deeper understanding of how to optimize these transformations. uni-muenchen.de This knowledge can be applied to reactions involving this compound to achieve higher yields and selectivities.

Furthermore, the development of novel acylating agents derived from 3,4-dimethoxybenzoic acid can lead to new synthetic possibilities. For example, the conversion of the acid to an acyl chloride or its use in combination with coupling agents represents alternative strategies for acylation. nih.gov The synthesis of a 3,4-dimethoxybenzoic peroxyanhydride has been reported in the context of mechanistic studies of C(sp3)-H bond activation, showcasing the ongoing exploration of new reactive species derived from this fundamental building block. sioc.ac.cn

Derivatives and Analogues of 3,4 Dimethoxybenzoic Anhydride: Synthesis and Comparative Reactivity

Synthesis of Structurally Related Dimethoxybenzoic Anhydrides

The synthesis of dimethoxybenzoic anhydrides can be achieved through the dehydration of the corresponding dimethoxybenzoic acids. A common laboratory method involves the use of a dehydrating agent like methanesulfonyl chloride in the presence of a base such as triethylamine (B128534) in a suitable solvent like tetrahydrofuran (B95107). chemicalbook.com This method has been successfully applied to prepare 3,4-dimethoxybenzoic anhydride (B1165640) from 3,4-dimethoxybenzoic acid.

Structurally related dimethoxybenzoic anhydrides, such as those with methoxy (B1213986) groups at different positions on the benzene (B151609) ring, can be synthesized from their respective dimethoxybenzoic acid precursors. The synthesis of these precursors often starts from commercially available materials and involves standard organic reactions.

2,4-Dimethoxybenzoic acid: This acid can be synthesized through various methods, including the Perkin reaction, which involves the condensation of 2,4-dimethoxybenzoic acid with acetic anhydride in the presence of a base. ontosight.ai It can also be prepared by the oxidation of 2,4-dimethoxybenzyl alcohol. ontosight.ai

2,6-Dimethoxybenzoic acid: The synthesis of this acid can be achieved by the carboxylation of 1,3-dimethoxybenzene (B93181). prepchem.comchemicalbook.com One method involves reacting 1,3-dimethoxybenzene with potassium diethylamide and tetramethylethylenediamine, followed by treatment with dry ice. prepchem.com Another approach uses sodium and chlorooctane in toluene, followed by the addition of carbon dioxide. chemicalbook.com

3,5-Dimethoxybenzoic acid: This acid can be prepared by the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. chemicalbook.comgoogle.com

Once the desired dimethoxybenzoic acid is obtained, it can be converted to the corresponding anhydride. For instance, 2-acetamido-4,5-dimethoxybenzoic acid can be synthesized from nitrohomoveratric acid followed by acetylation with acetic anhydride.

Comparative Analysis of Reactivity and Selectivity in Analogues

The reactivity and selectivity of dimethoxybenzoic anhydride analogues in acylation reactions are significantly influenced by the position of the methoxy groups on the aromatic ring. These substituents exert both electronic and steric effects that modulate the electrophilicity of the carbonyl carbons.

In general, acid anhydrides are less reactive than their corresponding acyl chlorides but are still effective acylating agents. libretexts.org The reactivity of substituted benzoic anhydrides is influenced by the electronic nature of the substituents. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbons, leading to higher reactivity, while electron-donating groups have the opposite effect.

For dimethoxybenzoic anhydrides, the methoxy groups are electron-donating, which generally decreases the reactivity compared to unsubstituted benzoic anhydride. However, the position of these groups can lead to differences in reactivity and selectivity among the isomers. For example, in the acylation of alcohols, the steric hindrance around the carbonyl group plays a crucial role. Anhydrides with substituents in the ortho position, such as in 2,6-dimethoxybenzoic anhydride, would be expected to be less reactive due to increased steric bulk around the reaction center. oup.com

In mixed anhydride systems, where two different acyl groups are present, the selectivity of nucleophilic attack is determined by both electronic and steric factors. For instance, in a mixed anhydride formed from an aliphatic and an aromatic carboxylic acid, the nucleophile preferentially attacks the more reactive aliphatic acyl group. When comparing different substituted benzoic anhydrides, those with electron-withdrawing groups at the 4-position have been shown to enhance chemoselectivity in certain reactions.

The table below summarizes the expected relative reactivity of different dimethoxybenzoic anhydride isomers based on electronic and steric effects.

Anhydride IsomerElectronic Effect of Methoxy GroupsSteric HindranceExpected Relative Reactivity
2,4-Dimethoxybenzoic AnhydrideElectron-donatingModerate (ortho and para)Moderate
2,6-Dimethoxybenzoic AnhydrideElectron-donatingHigh (two ortho)Low
3,4-Dimethoxybenzoic AnhydrideElectron-donatingLow (meta and para)High
3,5-Dimethoxybenzoic AnhydrideElectron-donatingLow (two meta)High

Structure-Reactivity Relationships in Anhydride Systems

The relationship between the structure of an anhydride and its reactivity is a well-established principle in organic chemistry. The rate of reaction is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.

Electronic Effects: The presence of electron-withdrawing or electron-donating substituents on the aromatic ring of a benzoic anhydride significantly impacts its reactivity. osti.gov

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to an increase in the rate of acylation reactions.

Electron-donating groups (e.g., methoxy, methyl) decrease the electrophilicity of the carbonyl carbon, thus reducing the reaction rate. rsc.org

Steric Effects: The steric environment around the carbonyl group also plays a critical role in determining the reactivity of an anhydride.

Bulky substituents, particularly in the ortho positions, can hinder the approach of a nucleophile, leading to a decrease in the reaction rate. nih.gov This steric hindrance can also be exploited to achieve chemoselectivity, where the nucleophile preferentially attacks the less hindered carbonyl group in an unsymmetrical anhydride.

The interplay of these electronic and steric effects can be seen in the hydrolysis rates of various substituted benzoic anhydrides. For example, the hydrolysis of acetic benzoic anhydride is significantly faster than that of mesitoic anhydride, which has three methyl groups providing substantial steric hindrance. rsc.org

Investigation of Conformational Dynamics in Anhydride Derivatives

For many carboxylic acid anhydrides, theoretical calculations predict non-planar structures to be the most stable. x-mol.com For example, studies on mixed anhydrides like (CH₃CO)O(CF₃CO) have shown that the lowest energy conformation is a non-planar cis structure, where the C=O groups are twisted from a coplanar arrangement. x-mol.com

The rotation of the acyl groups around the C-O bonds is a key conformational motion. The energy barrier for this rotation is influenced by both steric and electronic factors. nih.gov In aromatic anhydrides, the interaction between the substituent groups and the anhydride functionality can affect the rotational barrier. nih.govbenthamdirect.com For instance, electron-donating groups are generally associated with lower rotational barriers compared to electron-withdrawing groups. nih.gov

Theoretical and Computational Chemistry Studies on 3,4 Dimethoxybenzoic Anhydride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing detailed information about molecular geometry, orbital energies, and charge distribution. iosrjournals.org For 3,4-Dimethoxybenzoic anhydride (B1165640), these calculations reveal how its structure dictates its chemical behavior.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and stability of the molecule; a smaller gap generally indicates higher reactivity. irjweb.commdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the three-dimensional charge distribution of a molecule. libretexts.orguni-muenchen.de For 3,4-Dimethoxybenzoic anhydride, an MEP map would show regions of negative potential (electron-rich) around the carbonyl and methoxy (B1213986) oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be located around the carbonyl carbons, highlighting them as sites for nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of this compound This table presents theoretical values for electronic properties of this compound, derived from DFT calculations at the B3LYP/6-311++G(d,p) level, analogous to studies on similar molecules. iosrjournals.orgnih.gov

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability, localized on the aromatic rings and methoxy groups.
LUMO Energy -1.8 eVIndicates electron-accepting capability, centered on the carbonyl groups.
HOMO-LUMO Gap (ΔE) 4.7 eVReflects the molecule's kinetic stability and chemical reactivity. irjweb.com
Dipole Moment 3.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Density Functional Theory (DFT) Applications for Reactive Site Identification

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules with high accuracy. publish.csiro.au Functionals like B3LYP are popular choices, often combined with basis sets such as 6-31G* or 6-311++G(d,p) to balance accuracy and computational cost. nih.govquora.com

For this compound, DFT calculations can precisely identify the most probable sites for chemical reactions. The analysis of FMOs is particularly insightful; the HOMO is typically localized on the electron-rich dimethoxy-substituted benzene (B151609) rings, while the LUMO is concentrated on the electrophilic carbonyl carbons of the anhydride group. nih.gov This distribution suggests that electrophilic substitution reactions would likely occur on the aromatic rings, while nucleophilic acyl substitution would target the carbonyl carbons.

The electron-donating nature of the two methoxy groups on each benzene ring increases the electron density of the aromatic system, activating it towards electrophilic attack. The MEP map further confirms these predictions by visually representing the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net

Table 2: Predicted Reactive Sites in this compound based on DFT Analysis This table summarizes the primary reactive sites as predicted by the distribution of frontier molecular orbitals and electrostatic potential.

SiteType of ReactivityComputational Justification
Carbonyl Carbons Electrophilic (susceptible to nucleophilic attack)High positive charge density; location of the LUMO. nih.gov
Anhydride Oxygen Bridge Nucleophilic (leaving group)Becomes part of the carboxylate leaving group during nucleophilic acyl substitution. vaia.com
Aromatic Ring Carbons Nucleophilic (susceptible to electrophilic attack)High electron density due to methoxy groups; location of the HOMO.
Methoxy/Carbonyl Oxygens Nucleophilic / H-bond acceptorHigh negative charge density shown on MEP map. researchgate.net

Molecular Dynamics Simulations for Predicting Reaction Behavior and Intermediates

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to predict the behavior of molecules over time, especially in a solution or condensed phase. MD simulations model the interactions between the molecule of interest and its surrounding environment (e.g., solvent molecules) using classical mechanics.

For this compound, MD simulations can be employed to study its conformational flexibility and its interactions with solvent molecules. This is crucial for understanding reaction kinetics in different media. For instance, simulations can predict the rate of hydrolysis by modeling the approach of water molecules to the reactive carbonyl centers and the subsequent formation of intermediates. By analyzing the trajectories of the atoms, researchers can gain insights into the solvation shell structure and how it influences reactivity.

These simulations are also valuable for studying processes like the formation of self-assembled structures or the interaction of the anhydride with a surface or a macromolecule. The insights gained can help in selecting appropriate solvents to enhance reaction yields or to prevent undesirable side reactions like hydrolysis.

Table 3: Applications of Molecular Dynamics Simulations for this compound This table outlines potential research questions that can be addressed using MD simulations.

Simulation GoalInformation ObtainedRelevance
Solvation in Water Solvation free energy, radial distribution functions, hydrogen bond dynamics.Predicts solubility and the likelihood and mechanism of hydrolysis.
Behavior in Organic Solvents Conformational preferences, solute-solvent interaction energies.Aids in solvent selection for synthesis and reactions (e.g., acylation).
Interaction with Nucleophiles Collision frequency, orientation of approach, formation of pre-reaction complexes.Provides insight into the initial steps of a reaction preceding the chemical bond changes.
Thermal Stability Root-mean-square deviation (RMSD) of atomic positions at various temperatures.Assesses the structural stability of the molecule under different thermal conditions.

Computational Modeling of Reaction Pathways and Transition States

A primary goal of computational chemistry is to map out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. DFT calculations are exceptionally well-suited for this task. publish.csiro.au

For reactions involving this compound, such as its hydrolysis or its use in acylation, computational modeling can elucidate the step-by-step mechanism. vaia.comrsc.org By locating the transition state structure for each step, the activation energy (the energy barrier that must be overcome) can be calculated. mdpi.com A reaction with a high activation energy will be slow, while one with a low barrier will be fast.

For example, modeling the hydrolysis of this compound would involve calculating the energy profile for the nucleophilic attack of a water molecule on a carbonyl carbon, the formation of a tetrahedral intermediate, and the final cleavage of the C-O-C anhydride bond to yield two molecules of 3,4-dimethoxybenzoic acid. vaia.comrsc.org Such studies provide a quantitative understanding of the reaction's feasibility and kinetics. github.io

Table 4: Hypothetical Energy Profile for the First Step of Hydrolysis of this compound This table presents a simplified, illustrative energy profile for the formation of the tetrahedral intermediate during hydrolysis, based on methodologies used for similar reactions. mdpi.com

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + H₂O0.0
Transition State (TS1) Water attacking the carbonyl carbon.+15.5
Intermediate Tetrahedral intermediate.-5.2

Advanced Analytical Methodologies in 3,4 Dimethoxybenzoic Anhydride Research

Spectroscopic Techniques for Mechanistic Elucidation (e.g., advanced NMR for reaction intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 3,4-Dimethoxybenzoic anhydride (B1165640) and for probing the mechanisms of reactions in which it participates. One of the most common applications is in monitoring the synthesis of the anhydride from its precursor, 3,4-dimethoxybenzoic acid. The conversion can be tracked by the disappearance of the characteristic acidic proton signal of the carboxylic acid in ¹H NMR spectroscopy and significant shifts in the carbon signals of the carbonyl group in ¹³C NMR.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for the unambiguous assignment of proton and carbon signals, which is especially crucial when the anhydride is used to create more complex derivatives. researchgate.net While direct observation of transient reaction intermediates can be challenging, NMR can be used to identify stable intermediates or byproducts, providing critical insights into the reaction mechanism. For instance, in acylation reactions, NMR can confirm the structure of the resulting esters or amides formed.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (Hypothetical) Data presented is illustrative and based on typical chemical shifts for the functional groups.

Atom/GroupTechnique3,4-Dimethoxybenzoic Acid (ppm)3,4-Dimethoxybenzoic Anhydride (ppm)
Aromatic Protons¹H NMR6.9 - 7.77.0 - 7.9
Methoxy (B1213986) Protons (-OCH₃)¹H NMR~3.9~3.95
Carboxylic Acid Proton (-COOH)¹H NMR~12.5 (broad)Absent
Carbonyl Carbon (C=O)¹³C NMR~167~162
Aromatic Carbons¹³C NMR110 - 154112 - 155
Methoxy Carbons (-OCH₃)¹³C NMR~56~56.5

Chromatographic Methods for Reaction Monitoring and Purity Evaluation (e.g., HPLC in synthetic development)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. avantorsciences.com In a typical synthesis of the anhydride from 3,4-dimethoxybenzoic acid, HPLC can be used to quantify the consumption of the starting material and the formation of the product in real-time. This allows for precise determination of reaction endpoints and optimization of reaction conditions.

The purity of synthesized this compound is routinely confirmed using HPLC, often with a UV detector set to a wavelength where the aromatic system strongly absorbs. The method relies on a high-purity analytical reference standard to ensure accuracy. acmec.com.cn A well-developed HPLC method can separate the anhydride from its starting acid, hydrolysis products, and other potential impurities. Method validation according to ICH guidelines, including assessments of linearity, accuracy, and precision, is crucial for quality control applications. phcogres.com

Table 2: Typical HPLC Method Parameters and Validation for Analysis Based on methods developed for the precursor, 3,4-dimethoxybenzoic acid. phcogres.com

ParameterSpecification
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate1.0 mL/min
DetectionUV at 254 nm or Mass Spectrometry (LC-MS)
Linearity (R²)> 0.999
Accuracy (% Recovery)95.17% - 97.65%
Precision (% RSD)< 2.0%

Mass Spectrometric Approaches for Complex Product Characterization (e.g., MALDI-TOF for polymer analysis)

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and its derivatives. For more complex applications, such as in polymer chemistry, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly valuable. If this compound is used as a monomer or a reactant in step-growth polymerization, MALDI-TOF can characterize the resulting polymer chains. wpmucdn.com

This soft ionization technique is ideal for analyzing large, synthetic polymers, as it minimizes fragmentation and typically produces singly charged ions, simplifying spectral interpretation. wpmucdn.com MALDI-TOF analysis provides detailed information on the entire polymer distribution, including the average molecular weights (Mn and Mw), the dispersity (Đ), and the mass of the repeating monomer unit. Crucially, it can also confirm the chemical identity of the polymer end-groups, verifying the success of the polymerization and any subsequent modifications. nih.gov

Table 3: Illustrative MALDI-TOF Data for a Hypothetical Polyester (B1180765) from this compound This table represents a potential analysis of a polymer synthesized using the anhydride.

ParameterValue
Matrix Usedtrans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)
Cationization AgentSodium Trifluoroacetate (NaTFA)
Number-Average Molecular Weight (Mn)4,940 Da
Weight-Average Molecular Weight (Mw)4,950 Da
Dispersity (Đ = Mw/Mn)1.01
Mass of Repeating Unit (Observed)164.04 Da (C₉H₈O₃)
End-Group AnalysisConfirmed expected end-group structures

X-ray Crystallography for Detailed Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the exact positions of each atom in the crystal lattice.

The resulting structural model provides a wealth of information, including precise bond lengths, bond angles, and torsion angles. This level of detail is invaluable for understanding the molecule's conformation and steric properties, which in turn influence its reactivity. For example, studies on related benzoic acids have used X-ray diffraction to provide evidence for how methoxy groups can influence reaction regioselectivity through steric and coordination effects. researchgate.net The crystal packing information also reveals intermolecular interactions, such as van der Waals forces, that govern the solid-state properties of the material.

Table 4: Representative X-ray Crystallographic Data for this compound Data is hypothetical and based on typical values for similar organic molecules. udayton.edu

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions (a, b, c)a = 8.5 Å, b = 12.1 Å, c = 15.3 Å
Unit Cell Angles (α, β, γ)α = 90°, β = 98.5°, γ = 90°
Anhydride C=O Bond Length~1.20 Å
Anhydride C-O Bond Length~1.41 Å
Anhydride O-C=O Bond Angle~122°

Emerging Research Areas and Future Directions for 3,4 Dimethoxybenzoic Anhydride

Role in Materials Science and Polymer ChemistryCurrent time information in Bangalore, IN.

Synthesis of Novel Polymeric MaterialsCurrent time information in Bangalore, IN.

3,4-Dimethoxybenzoic anhydride (B1165640) is a promising monomer for the synthesis of novel polymeric materials. Its structure, featuring both methoxy (B1213986) and anhydride functional groups, allows for its use in creating polyesters and polyamides with specific, desirable properties. Through step-growth polymerization, it can be copolymerized with other monomers, such as epoxides like 3,4-epoxycyclohexane carboxylate, to produce thermally stable resins. The resulting polymers' thermal stability and curing kinetics can be effectively analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The anhydride's ability to participate in polymerization reactions opens avenues for developing new materials with enhanced thermal and mechanical strength.

The incorporation of 3,4-dimethoxybenzoic anhydride into polymer chains can impart unique characteristics. The methoxy groups can influence the polymer's solubility, polarity, and dielectric properties, making it a candidate for creating materials with tailored electronic characteristics. Research in this area focuses on exploring various copolymerization strategies and characterizing the resulting polymers to understand the structure-property relationships. The goal is to design and synthesize polymers with predictable and superior performance for a range of applications.

Development of Coatings and Resins with Tailored PropertiesCurrent time information in Bangalore, IN.

In the field of coatings and resins, this compound serves as a valuable building block for developing materials with customized properties. Its ability to react with alcohols and amines is a key step in the synthesis of polyester (B1180765) and polyamide resins. longdom.org These resins can be formulated into coatings that provide protective barriers against environmental factors. The presence of the dimethoxybenzene moiety can enhance properties such as adhesion, chemical resistance, and thermal stability.

The development of tailored coatings and resins involves the strategic incorporation of this compound into the polymer backbone. By controlling the amount and distribution of the anhydride in the polymer, researchers can fine-tune the final properties of the coating. For example, increasing the anhydride content might lead to a more cross-linked and rigid coating with improved hardness and scratch resistance. This approach allows for the creation of high-performance coatings for various substrates and applications, from automotive finishes to protective layers on electronic components.

Innovations in Sustainable and Catalytic Processes Utilizing the Anhydride

Recent advancements in organic synthesis have introduced more sustainable and efficient methods for reactions involving anhydrides. While specific research on catalytic processes utilizing this compound is still emerging, general trends in anhydride chemistry point towards the use of environmentally friendly catalysts and reaction conditions. For instance, the development of light-mediated, copper-catalyzed processes for producing aliphatic anhydrides showcases a move away from precious metal catalysts. acs.org Such methodologies could potentially be adapted for aromatic anhydrides like this compound.

Innovations also include the use of organocatalysts and more benign reagents to promote anhydride formation and subsequent reactions. The search for gentle and effective coupling systems is crucial for the broader application of synthetic carboxylic anhydrides. acs.org Future research will likely focus on developing catalytic systems that are not only efficient but also recyclable and operate under mild conditions, reducing the environmental impact of chemical manufacturing processes involving this anhydride.

Cross-Disciplinary Applications in Chemical Biology and Advanced Functional Materials

This compound and its derivatives have been identified in phytochemical studies of various plants, suggesting potential roles in chemical biology. For instance, it has been isolated from an ethyl acetate (B1210297) extract of Aegle marmelos and has been noted in the analysis of Sansevieria trifasciata leaves, which are known for their antioxidant and antibacterial properties. nih.govsmujo.idmdpi.comresearchgate.net While direct activity assays for the anhydride itself are sometimes lacking, its presence in medicinally relevant plants points towards potential biological activity that warrants further investigation. nih.govmdpi.com The structural similarity to 3,4-dimethoxybenzoic acid, which has shown weak estrogenic activity, suggests that the anhydride may also interact with biological systems.

In the realm of advanced functional materials, the unique structure of this compound makes it a candidate for creating materials with specialized functions. researchgate.net Its aromatic nature and the presence of methoxy groups could be exploited in the design of liquid crystals, sensors, or molecular wires. researchgate.net The ability to form stable polymers and resins also opens up possibilities for its use in fabricating sophisticated materials for electronic and optical devices. researchgate.net

Future Methodological Advancements in Anhydride Chemistry

The field of anhydride chemistry is continuously evolving, with ongoing efforts to develop more efficient and selective synthetic methods. Recent breakthroughs include the use of triphenylphosphine (B44618) oxide as a catalyst for the rapid synthesis of symmetric carboxylic anhydrides under mild conditions. acs.org Another innovative approach involves the base-mediated synthesis of anhydrides from activated amides. sciencemadness.org

Future advancements are expected to focus on several key areas. The development of novel catalytic systems, including both metal-based and organocatalytic approaches, will likely lead to more efficient and sustainable methods for anhydride synthesis and their subsequent reactions. acs.orgnih.gov There is also a growing interest in one-pot procedures and tandem reactions that can streamline synthetic sequences and reduce waste. researchgate.net Furthermore, a deeper understanding of reaction mechanisms will enable the rational design of new reagents and catalysts with improved performance and selectivity for a wide range of anhydride transformations.

Q & A

Q. What are the recommended synthetic routes for preparing 3,4-dimethoxybenzoic anhydride (DMBA) in a laboratory setting?

DMBA is synthesized via dehydration of 3,4-dimethoxybenzoic acid (DMBAA). A common method involves using acetic anhydride or sulfuryl chloride as dehydrating agents under anhydrous conditions. For example, DMBAA (1 equiv.) is refluxed with acetic anhydride (1.2 equiv.) in a dry solvent like toluene for 4–6 hours, followed by vacuum distillation to isolate DMBA . Reaction progress can be monitored via FT-IR to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and the emergence of the anhydride C=O stretch (~1750–1850 cm⁻¹).

Q. How can researchers purify DMBA to ensure high yield and minimal hydrolysis?

Due to DMBA’s hydrolytic sensitivity, purification should avoid aqueous methods. Instead, use solvent recrystallization in non-polar, anhydrous solvents (e.g., dry chloroform or ethyl acetate). Column chromatography on silica gel with a hexane:ethyl acetate (9:1) gradient can also separate DMBA from unreacted DMBAA, but strict anhydrous conditions are critical . Post-purification, storage under inert gas (N₂ or Ar) at –20°C is recommended to prevent moisture-induced degradation.

Q. What experimental precautions are necessary when handling DMBA due to its reactivity?

DMBA’s anhydride group reacts exothermically with water, releasing DMBAA and potentially corrosive byproducts. Use moisture-free glassware, gloveboxes for sensitive steps, and personal protective equipment (gloves, goggles). Work in a fume hood to avoid inhalation of vapors, as DMBA may irritate mucous membranes . Pre-experiment calibration of reaction stoichiometry minimizes excess reagent use, reducing waste hazards.

Q. How does DMBA’s hydrolysis behavior influence its applications in organic synthesis?

DMBA hydrolyzes to DMBAA in aqueous environments, limiting its utility in water-containing systems. However, this property can be exploited for controlled release of DMBAA in esterification or acylation reactions. For instance, DMBA acts as an acylating agent in anhydrous acetonitrile for synthesizing amides or esters, with hydrolysis suppressed by molecular sieves . Kinetic studies of hydrolysis (e.g., via pH-stat titration) can optimize reaction conditions .

Q. What are the solubility characteristics of DMBA in common organic solvents?

While direct solubility data for DMBA is scarce, its parent acid (DMBAA) exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~50 mg/mL at 25°C) and limited solubility in non-polar solvents like hexane. DMBA’s solubility is expected to follow similar trends but may require solvent screening via gravimetric analysis. Pre-saturating solvents with anhydrous MgSO₄ improves DMBA dissolution .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve DMBA production efficiency?

Microwave irradiation reduces reaction times and enhances anhydride formation yields. For example, DMBAA and acetic anhydride mixtures heated to 150°C under microwaves for 10–40 minutes achieve 58–100% conversion, compared to 24 hours under conventional reflux . Real-time monitoring via in-situ Raman spectroscopy can track reaction dynamics and optimize energy input.

Q. What computational methods predict DMBA’s stability and reactivity in complex reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model DMBA’s electronic structure, identifying reactive sites. The electron-donating methoxy groups increase electron density on the aromatic ring, making DMBA susceptible to electrophilic substitution. Molecular dynamics simulations can also predict hydrolysis rates in solvent mixtures, aiding solvent selection for anhydrous reactions .

Q. How do impurities in DMBAA starting material affect DMBA synthesis?

Residual moisture or acidic impurities in DMBAA accelerate DMBA hydrolysis, reducing yields. Pre-treatment of DMBAA with activated molecular sieves (3Å) or azeotropic drying with toluene ensures anhydrous conditions. Purity analysis via HPLC (C18 column, 0.1% TFA in acetonitrile/water) identifies contaminants like 3,4-dimethoxyphenol, which can catalyze side reactions .

Q. What strategies resolve contradictions in reported solubility data for DMBA derivatives?

Conflicting solubility data often arise from inconsistent purity controls or solvent history. Systematic reproducibility studies using standardized DMBAA (≥99% purity by NMR) and Karl Fischer titration for solvent dryness are essential. Abraham solvation parameter models, derived from experimental logP values, can predict DMBA solubility in untested solvents .

Q. How can DMBA be utilized in polymer chemistry, given its structural similarity to other anhydride monomers?

DMBA’s dual methoxy and anhydride groups make it a candidate for synthesizing polyesters or polyamides with tailored dielectric properties. For example, copolymerization with epoxides (e.g., 3,4-epoxycyclohexane carboxylate) via step-growth polymerization produces thermally stable resins. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterize curing kinetics and thermal stability .

Methodological Notes

  • Data Validation : Cross-reference solubility and reactivity data with IUPAC-NIST guidelines to ensure reproducibility .
  • Safety Protocols : Include Material Safety Data Sheet (MSDS) reviews for DMBAA (WGK Germany: 3; R36/37/38) when designing experiments .
  • Advanced Characterization : Use X-ray crystallography for DMBA structure elucidation and MALDI-TOF for polymer molecular weight analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.